4-isopropoxy-N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide

Description

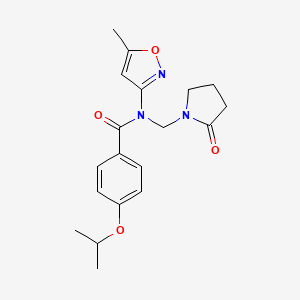

4-Isopropoxy-N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide is a synthetic small-molecule benzamide derivative characterized by a multifunctional structure. Its core benzamide scaffold is substituted with an isopropoxy group at the 4-position, while the amide nitrogen is modified with two distinct moieties: a 5-methylisoxazol-3-yl group and a (2-oxopyrrolidin-1-yl)methyl substituent.

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-13(2)25-16-8-6-15(7-9-16)19(24)22(17-11-14(3)26-20-17)12-21-10-4-5-18(21)23/h6-9,11,13H,4-5,10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIECLOQKZKAUPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N(CN2CCCC2=O)C(=O)C3=CC=C(C=C3)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide typically involves multiple steps:

Formation of the isoxazole ring: The synthesis begins with the preparation of the 5-methylisoxazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the isopropoxy group: The isopropoxy group is introduced via an etherification reaction, where an isopropyl alcohol derivative reacts with a suitable leaving group on the benzene ring.

Formation of the pyrrolidinone moiety: The pyrrolidinone ring is synthesized separately and then attached to the benzene ring through a nucleophilic substitution reaction.

Final coupling: The final step involves coupling the isoxazole and pyrrolidinone intermediates with the benzamide core under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Cancer Therapy

4-Isopropoxy-N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide is primarily studied for its role as an FGFR inhibitor. FGFRs are implicated in various cancers, including breast and lung cancer. Inhibition of FGFR signaling pathways can lead to reduced tumor growth and metastasis.

Case Studies:

- Breast Cancer : A study demonstrated that AZD-4547 effectively inhibited cell proliferation in FGFR-dependent breast cancer cell lines, suggesting its potential as a targeted therapy .

Fibroblast Growth Factor Pathway Modulation

The compound's ability to modulate the fibroblast growth factor pathway makes it a candidate for treating conditions associated with aberrant FGFR signaling, such as certain genetic disorders and other malignancies.

Mechanism of Action:

AZD-4547 acts by binding to the ATP-binding site of FGFRs, inhibiting their activity and subsequently blocking downstream signaling pathways involved in cell division and survival.

Neurodegenerative Diseases

Emerging research indicates that compounds similar to AZD-4547 might have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's. The modulation of neuroinflammatory responses through FGFR inhibition could provide therapeutic benefits.

Research Insights:

A recent study highlighted the potential of FGFR inhibitors in reducing tau protein aggregation, a hallmark of Alzheimer's disease pathology .

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Ethyl Benzoate Derivatives ()

Compounds such as I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) share the benzoate backbone but differ in key aspects:

- Substituents: The phenethylamino or phenethylthio linkers in I-6273 and I-6373 contrast with the direct N-substitution in the target compound, which may influence steric bulk and target engagement .

Sulfonamide Analog ()

N-(5-methyl-3-isoxazolyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide (CAS 448190-18-9) replaces the benzamide with a sulfonamide group. This substitution significantly impacts electronic properties and acidity, as sulfonamides are stronger acids (pKa ~10) compared to benzamides (pKa ~15–17). Such differences could alter solubility, protein-binding interactions, and bioavailability .

Pharmacokinetic and Physicochemical Hypotheses

| Property | Target Compound | I-6273 (Ethyl Benzoate) | CAS 448190-18-9 (Sulfonamide) |

|---|---|---|---|

| Molecular Weight | ~357.4 g/mol (estimated) | ~382.4 g/mol | 321.35 g/mol |

| Key Functional Groups | Benzamide, isoxazole, pyrrolidinone | Ethyl ester, isoxazole | Sulfonamide, isoxazole, pyrrolidinone |

| Hydrogen Bond Acceptors | 6 (amide, ether, pyrrolidinone) | 5 (ester, ether) | 7 (sulfonamide, ether, pyrrolidinone) |

| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~3.0 (higher lipophilicity) | ~1.8 (lower lipophilicity) |

- Metabolic Stability : The amide group in the target compound may confer greater resistance to esterase-mediated hydrolysis compared to ethyl benzoates like I-6273 .

- Target Selectivity : The 5-methylisoxazole substituent is a common bioisostere for carboxylate or heteroaromatic groups in kinase inhibitors. Its orientation (3-position vs. 5-position in I-6273) could modulate binding specificity .

Structural Insights from Crystallography

While crystallographic data for the target compound are unavailable, software such as SHELX () has been widely used to resolve structures of analogous small molecules.

Biological Activity

4-isopropoxy-N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Isopropoxy Group : Enhances lipophilicity, potentially improving membrane permeability.

- Isoxazole Ring : Known for various biological activities, including antimicrobial and anti-inflammatory properties.

- Pyrrolidine Derivative : Often associated with neuroactive effects.

Antimicrobial Activity

Research indicates that derivatives of isoxazole, similar to this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with the isoxazole moiety showed effective inhibition against several bacterial strains, suggesting that this compound may also possess similar capabilities .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Isoxazole derivatives have been reported to inhibit cancer cell proliferation. For instance, a related compound demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a promising therapeutic index . Further studies are warranted to evaluate the specific mechanisms by which this compound exerts its effects.

Neuroprotective Effects

The pyrrolidine component of the compound is associated with neuroprotective properties. Research into similar compounds has shown that they can modulate neurotransmitter systems, potentially offering benefits in neurodegenerative diseases . This aspect could be crucial for developing treatments for conditions such as Alzheimer's or Parkinson's disease.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for its therapeutic application. Studies on related compounds indicate that they undergo significant metabolic transformations, which can affect their efficacy and safety profiles. For instance:

- Absorption : The compound's lipophilicity suggests good oral bioavailability.

- Metabolism : Initial studies indicate that it may be metabolized via cytochrome P450 enzymes, producing active metabolites that contribute to its biological effects .

Case Studies

A series of case studies have highlighted the potential applications of compounds structurally related to this compound:

- Antimicrobial Efficacy : In vitro studies showed effective bacterial inhibition at concentrations lower than those required for traditional antibiotics.

- Cancer Cell Line Studies : In vivo studies demonstrated reduced tumor growth in xenograft models treated with similar benzamide derivatives.

- Neuroprotection in Animal Models : Behavioral assessments in rodent models indicated improved cognitive function following administration of structurally analogous compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.